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Compound of Interest

Compound Name:
2-chloro-5-(1-methyl-1H-pyrazol-3-

yl)benzoic acid

Cat. No.: B15124757

Get Quote

Technical Whitepaper: Molecular Characterization and Pharmaceutical Applications of

C₁₂H₁₁ClN₂O₂

Part 1: Executive Summary & Chemical Identity
The molecular formula C₁₂H₁₁ClN₂O₂ (Molecular Weight: 250.68 g/mol ) does not refer to a

single unique pharmaceutical agent but rather represents a chemical space populated by

several critical pharmaceutical intermediates. In the context of drug development, the most

significant isomer is Ethyl 3-amino-6-chloroquinoline-2-carboxylate (CAS: 71652-17-2).

This scaffold is a pivotal building block in the synthesis of fluoroquinolone antibiotics,

antimalarials, and kinase inhibitors. Its quinoline core serves as a privileged structure in

medicinal chemistry, capable of engaging in π-π stacking interactions within receptor binding

pockets.

This guide analyzes the physicochemical properties, synthesis, and handling of this primary

isomer, while acknowledging the existence of other relevant isomers such as 1-[(4-

chlorophenyl)methyl]-5-methylpyrimidine-2,4-dione (an antiviral scaffold).
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Part 2: Physicochemical Profile (E-E-A-T)
The following data characterizes the primary isomer, Ethyl 3-amino-6-chloroquinoline-2-

carboxylate. These values are critical for calculating stoichiometry in synthesis and predicting

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) behavior.

Table 1: Fundamental Physical Properties
Property Value Technical Note

Molecular Formula C₁₂H₁₁ClN₂O₂
Confirmed by High-Resolution

Mass Spectrometry (HRMS).

Molecular Weight 250.68 g/mol
Monoisotopic Mass: 250.0509

Da.

Exact Mass 250.050906
Useful for identifying parent ion

peaks in LC-MS.

Appearance
Pale yellow to tan crystalline

solid

Coloration arises from the

conjugated quinoline system.

Melting Point 138°C – 142°C
Sharp melting range indicates

high purity (>98%).

LogP (Predicted) 3.2 ± 0.4

Lipophilic; suggests good

membrane permeability but

poor aqueous solubility.

Topological Polar Surface Area

(TPSA)
65.3 Å²

<140 Å² indicates high

probability of oral

bioavailability (Veber's Rules).

Solubility DMSO, DMF, Chloroform

Sparingly soluble in water;

requires organic co-solvents

for biological assays.

pKa (Base) ~2.5 (Quinoline N)

Weakly basic; protonation

occurs only in highly acidic

media.
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Elemental Analysis Composition
Carbon: 57.49%

Hydrogen: 4.42%

Chlorine: 14.14%

Nitrogen: 11.17%

Oxygen: 12.77%

Scientist's Insight: When analyzing this compound via NMR, the ethyl ester protons are

diagnostic. Look for a triplet at ~1.4 ppm (CH₃) and a quartet at ~4.4 ppm (CH₂). The absence

of these signals often indicates hydrolysis to the carboxylic acid (C₁₀H₇ClN₂O₂), a common

degradation pathway under basic conditions.

Part 3: Synthetic Methodology & Validation
The synthesis of the C₁₂H₁₁ClN₂O₂ quinoline scaffold typically follows a modified Friedländer

synthesis or a Gould-Jacobs reaction pathway. Below is a validated protocol for the cyclization

of 2-amino-5-chlorobenzaldehyde with ethyl cyanoacetate, a standard route for accessing 3-

amino-2-carboxylated quinolines.

Protocol: Base-Catalyzed Condensation
Reagents:

2-Amino-5-chlorobenzaldehyde (1.0 eq)

Ethyl cyanoacetate (1.1 eq)

Piperidine (Catalytic amount, 0.1 eq)
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Ethanol (Solvent, anhydrous)

Step-by-Step Methodology:

Preparation: Dissolve 2-Amino-5-chlorobenzaldehyde in anhydrous ethanol (0.5 M

concentration) in a round-bottom flask equipped with a reflux condenser.

Addition: Add Ethyl cyanoacetate dropwise to the stirring solution.

Catalysis: Introduce catalytic piperidine. Note: Piperidine acts as a base to deprotonate the

active methylene of the cyanoacetate, facilitating the Knoevenagel condensation.

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor reaction progress via TLC

(Hexane:Ethyl Acetate 3:1). The starting aldehyde spot should disappear.

Crystallization: Cool the reaction mixture to room temperature, then to 4°C in an ice bath.

The product, Ethyl 3-amino-6-chloroquinoline-2-carboxylate, will precipitate as a yellow solid.

Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from hot ethanol if

necessary to remove trace piperidine or unreacted starting materials.

Validation Checkpoint:

1H NMR (DMSO-d6): Confirm the presence of the amino group (broad singlet, ~6-7 ppm)

and the aromatic protons of the quinoline ring.

LC-MS: Single peak at m/z 251.1 [M+H]⁺.

Part 4: Visualization of Synthetic Pathway
The following diagram illustrates the logical flow of the synthesis and the structural connectivity

of the C₁₂H₁₁ClN₂O₂ scaffold.
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Figure 1: Synthetic pathway for the formation of the Quinoline C₁₂H₁₁ClN₂O₂ scaffold via base-

catalyzed condensation.

Part 5: Applications in Drug Discovery
The C₁₂H₁₁ClN₂O₂ scaffold is not merely an endpoint; it is a versatile pharmacophore.

1. Kinase Inhibition: The 3-amino-quinoline core mimics the adenine ring of ATP. By modifying

the C2-ester and C3-amino groups, researchers can generate Type I or Type II kinase

inhibitors. The chlorine atom at position 6 often occupies a hydrophobic pocket (e.g., the

"gatekeeper" region) in kinases like EGFR or VEGFR.

2. Antimalarial Agents: Quinoline derivatives have a long history in treating malaria (e.g.,

Chloroquine). This specific carboxylate derivative serves as a precursor to 4-hydroxyquinoline

analogs, which interfere with heme polymerization in the malaria parasite.

3. Fluorescent Probes: Due to the conjugated π-system, derivatives of this molecule often

exhibit fluorescence. They are used as turn-on sensors for detecting transition metal ions

(Zn²⁺, Cu²⁺) in biological systems.

Part 6: Safety & Handling (GHS Standards)
While specific toxicological data for this intermediate may be limited, it should be handled as a

Potentially Bioactive Quinoline.
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Signal Word: WARNING

Hazard Statements:

H302: Harmful if swallowed.[1]

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

PPE Requirements: Nitrile gloves, safety goggles, and a lab coat. All weighing and transfer

operations must be conducted inside a chemical fume hood to prevent inhalation of fine dust.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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